bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride
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Overview
Description
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride typically involves the reaction of 1,6-dimethyl-1H-indole with ethylating agents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in the synthesis include methanol and ethanol, which provide a suitable medium for the reaction to occur .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
N,N’-(1,4-phenylene)bis{N’-[1-(tert-butoxycarbonyl)indol-3-yl]methyl(urea)}: A compound with promising anticancer activity.
Uniqueness
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride stands out due to its unique structural features and the specific biological activities it exhibits. Its dual indole moieties contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
bis[2-(1,6-dimethylindol-3-yl)ethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3.ClH/c1-17-5-7-21-19(15-26(3)23(21)13-17)9-11-25-12-10-20-16-27(4)24-14-18(2)6-8-22(20)24;/h5-8,13-16,25H,9-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUODJAJINBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC[NH2+]CCC3=CN(C4=C3C=CC(=C4)C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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